3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one
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Overview
Description
3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at the 1-position The compound also features a sulfonyl group attached to a tert-butylphenyl ring and an ethoxy group at the 6-position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide and a base such as potassium carbonate.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonylation reaction using sulfonyl chloride and a base such as pyridine.
Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butylbenzene and a Lewis acid such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group and quinoline core are key structural features that contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-tert-butylphenyl)sulfonyl-6-methoxy-1H-quinolin-4-one: Similar structure but with a methoxy group instead of an ethoxy group.
3-(4-tert-butylphenyl)sulfonyl-6-chloro-1H-quinolin-4-one: Similar structure but with a chloro group instead of an ethoxy group.
3-(4-tert-butylphenyl)sulfonyl-6-methyl-1H-quinolin-4-one: Similar structure but with a methyl group instead of an ethoxy group.
Uniqueness
3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the sulfonyl group and the quinoline core also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-6-ethoxy-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-5-26-15-8-11-18-17(12-15)20(23)19(13-22-18)27(24,25)16-9-6-14(7-10-16)21(2,3)4/h6-13H,5H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHQSYSEFTVNKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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